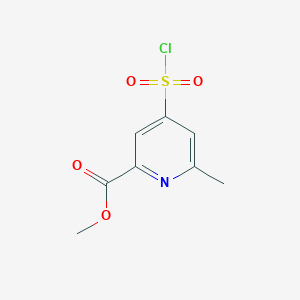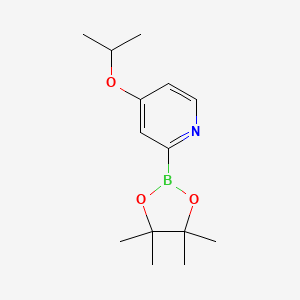
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. Its structure includes a boron atom bonded to two oxygen atoms and a carbonyl group, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method includes the reaction of pinacol with boron trichloride under anhydrous conditions to form the dioxaborolane ring. Industrial production methods often utilize similar reactions but on a larger scale, ensuring high purity and yield through controlled reaction conditions and purification processes .
Análisis De Reacciones Químicas
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-boron bonds through Suzuki-Miyaura coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Aplicaciones Científicas De Investigación
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers, electronic materials, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one involves its ability to form stable boron-oxygen and boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the transmetalation process. The molecular targets include organic halides, which react with the boron compound in the presence of a palladium catalyst to form the desired product .
Comparación Con Compuestos Similares
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is unique due to its stability and reactivity. Similar compounds include:
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Used in similar coupling reactions but with different reactivity and stability profiles.
1-Methylpyrazole-4-boronic acid pinacol ester: Used in the synthesis of heterocyclic compounds and has similar applications in organic synthesis.
This compound’s uniqueness lies in its balance of stability and reactivity, making it a valuable reagent in various chemical processes.
Propiedades
Fórmula molecular |
C8H15BO3 |
|---|---|
Peso molecular |
170.02 g/mol |
Nombre IUPAC |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
InChI |
InChI=1S/C8H15BO3/c1-6(10)9-11-7(2,3)8(4,5)12-9/h1-5H3 |
Clave InChI |
IIMIXBFPLLOAFE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


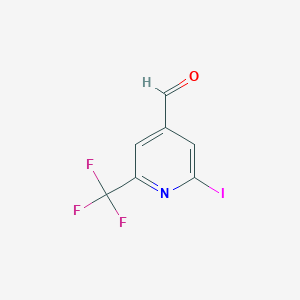

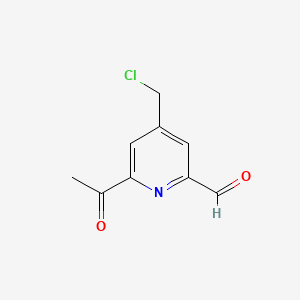
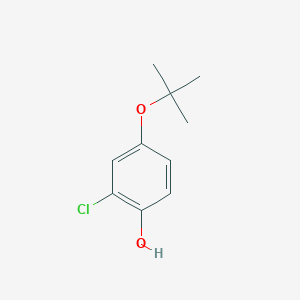


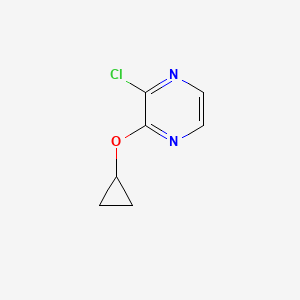


![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
